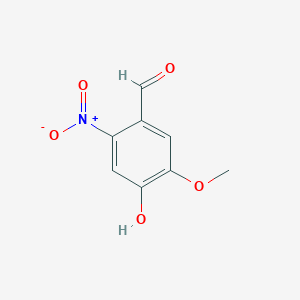

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Descripción general

Descripción

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde are currently unknown

Mode of Action

It is known that nitrobenzaldehydes can undergo various chemical reactions, including nitration and methoxylation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Result of Action

It has been used in the preparation of pyrrolobenzodiazepines and antibody conjugates , suggesting that it may have potential applications in therapeutic contexts.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, and the presence of other molecules in the environment

Actividad Biológica

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (CAS No. 2454-72-0) is a synthetic organic compound with the molecular formula C₈H₇N₁O₅ and a molar mass of 197.14 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Weight : 197.14 g/mol

- Molecular Formula : C₈H₇N₁O₅

- Purity : Typically ≥95%

- Solubility : Soluble in organic solvents; insoluble in water

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an effective agent in various therapeutic applications.

Antioxidant Activity

Research indicates that derivatives of nitrobenzaldehydes, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

Xanthine Oxidase Inhibition

A notable study explored the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production, which is associated with gout and hyperuricemia. The compound demonstrated potent inhibitory effects on XO activity, comparable to established inhibitors like allopurinol. The IC₅₀ value for XO inhibition was reported at approximately 3 μM . This suggests that this compound could be a promising candidate for treating conditions related to elevated uric acid levels.

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in malignant cells while sparing non-malignant cells, indicating a potential for selective anticancer activity .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the nitro group plays a crucial role in its reactivity and interaction with biological targets. The compound's ability to undergo nitration and methoxylation reactions further contributes to its diverse biological activities .

Study on Antioxidant Properties

A study conducted by Pérez et al. (1992) evaluated the antioxidant capacity of various hydroxymethoxybenzaldehyde derivatives, including this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, highlighting their potential utility as therapeutic agents against oxidative damage.

Evaluation of Cytotoxicity

In another investigation focusing on the cytotoxic effects of this compound, researchers treated human cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent response where higher concentrations led to increased cell death in cancerous cells compared to normal cells .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It has been used to prepare:

- Pyrrolobenzodiazepines : These compounds are of interest due to their potential therapeutic effects, including anti-cancer properties.

- Schiff Bases : The compound can react with amines to form Schiff bases, which are important in various chemical applications including catalysis and as ligands in coordination chemistry .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activities, including:

- Catechol-O-methyltransferase (COMT) Inhibition : This property is significant in the context of neurological disorders where COMT plays a role in the metabolism of catecholamines. Inhibition can lead to increased levels of neurotransmitters like dopamine.

Fluorescent Probes

The compound has been investigated for its fluorescence properties when forming Schiff bases. These derivatives can be utilized as fluorescent probes in biological imaging and sensing applications .

Case Study 1: Synthesis of Entacapone

A study focused on the synthesis of Entacapone, a COMT inhibitor used in Parkinson's disease treatment, utilized this compound as a precursor. The synthesis involved heating the compound with ethyl cyanoacetate under specific conditions, resulting in a high yield of the desired product .

Case Study 2: Fluorescent Properties

Research conducted on the fluorescence properties of Schiff bases derived from this compound demonstrated that these compounds can exhibit significant fluorescence under UV light, making them suitable for applications in biological assays and environmental monitoring .

Propiedades

IUPAC Name |

4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFACQKUQJGVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277606 | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2454-72-0 | |

| Record name | 2454-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.